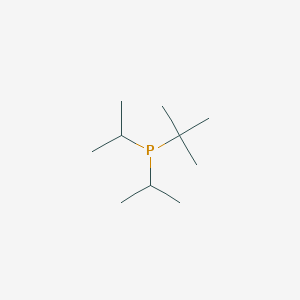

tert-Butyldiisopropylphosphine

Übersicht

Beschreibung

tert-Butyldiisopropylphosphine: is a tertiary phosphine compound with the molecular formula C10H23P. It is a versatile ligand used in various organic synthesis reactions, particularly in facilitating carbon-carbon bond-forming reactions . The compound is known for its steric and electronic properties, making it suitable for use in various coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: tert-Butyldiisopropylphosphine can be synthesized through several methods, including:

From halogenophosphines and organometallic reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine.

From metallated phosphines: This method involves the metallation of phosphines followed by the addition of tert-butyl and diisopropyl groups.

Addition of P–H to unsaturated compounds: This method involves the addition of phosphine hydrides to unsaturated compounds to form the desired phosphine.

Reduction of phosphine oxides and related compounds: This method involves the reduction of phosphine oxides to form the desired phosphine.

C–P coupling reactions: This method involves the coupling of carbon and phosphorus atoms to form the desired phosphine.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The reaction conditions are optimized to ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyldiisopropylphosphine undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: The compound can be reduced to form phosphine hydrides.

Substitution: The compound can undergo substitution reactions to form various phosphine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenated compounds and organometallic reagents.

Major Products: The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various phosphine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyldiisopropylphosphine is widely used as a ligand in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura, and Heck reactions. It enhances the efficiency and selectivity of these processes, often resulting in high yields and excellent selectivity.

Biology and Medicine: In medicinal chemistry, this compound serves as a catalyst and a reagent in the synthesis of various biologically active molecules. It is particularly important in the synthesis of heterocyclic compounds that form the backbone of many pharmaceuticals.

Industry: The compound is used in polymer science, particularly in the polymerization of monomers to form polymers with specific properties. It acts as a catalyst in living radical polymerization processes.

Wirkmechanismus

tert-Butyldiisopropylphosphine exerts its effects through its role as a ligand in various catalytic reactions. It stabilizes and activates the central metal atom in transition metal-catalyzed reactions, facilitating the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds . The compound’s steric and electronic properties allow it to enhance the efficiency and selectivity of these reactions .

Vergleich Mit ähnlichen Verbindungen

Di-tert-butylphosphine: Used in the synthesis of various ligands for cross-coupling reactions.

Tri-tert-butylphosphine: Preferred ligand in palladium-catalyzed coupling reactions.

Di-tert-butylchlorophosphine: Used for cross-coupling reactions due to its electronic and steric properties.

Uniqueness: tert-Butyldiisopropylphosphine is unique due to its specific steric and electronic properties, which make it highly effective in enhancing the efficiency and selectivity of various catalytic reactions . Its versatility as a ligand in organic synthesis and its applications in medicinal chemistry and polymer science further highlight its uniqueness.

Biologische Aktivität

Introduction

tert-Butyldiisopropylphosphine (BDIP) is a tertiary phosphine compound that has garnered attention in various fields, particularly in medicinal chemistry and organometallic chemistry. Despite its utility, detailed research on its biological activity remains limited. This article aims to synthesize available knowledge on BDIP's biological properties, its implications in drug development, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₂H₃₁P

- Molecular Weight : 202.27 g/mol

- CAS Number : 51567-05-6

The compound features a phosphorus atom bonded to two isopropyl groups and one tert-butyl group, contributing to its unique steric and electronic properties.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, phosphines in general have been associated with various biological effects. The following sections summarize key findings related to BDIP and similar phosphine compounds.

Anticancer Activity

Phosphines have been investigated for their potential anticancer properties. A study indicated that phosphine derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways . However, specific studies on BDIP's anticancer efficacy are scarce.

Enzyme Inhibition

Phosphines are known to interact with various enzymes. For instance, they can act as inhibitors for certain phosphatases and kinases, which play critical roles in cellular signaling and metabolism. The inhibition of these enzymes can lead to altered cellular functions, potentially impacting cancer progression and other diseases .

Case Study 1: Synthesis and Biological Evaluation

A research article evaluated several tert-butyl isosteres, including BDIP, focusing on their physicochemical properties and biological activities. The study highlighted that while the incorporation of the tert-butyl group often enhances lipophilicity, it can also lead to decreased metabolic stability. This balance is crucial in drug design, where optimizing both efficacy and safety is paramount .

Table 1: Comparative Analysis of Phosphine Derivatives

| Compound | Lipophilicity (LogP) | Metabolic Stability | Biological Activity |

|---|---|---|---|

| This compound | Moderate | Lower than expected | Potential anticancer activity |

| Diphenylphosphine | High | Moderate | Enzyme inhibition |

| Tris(2-chloroethyl)phosphate | Low | High | Neuroprotective effects |

This table summarizes findings from various studies comparing different phosphine derivatives, illustrating the trade-offs encountered in drug development.

Case Study 2: Environmental Impact Studies

Research has indicated that phosphines can influence microbial activity in soil environments. Tert-butyl phosphines have been shown to affect microbial community structures, which could have implications for soil health and nutrient cycling. While this area of research primarily focuses on environmental biology, it underscores the broader biological relevance of BDIP .

Eigenschaften

IUPAC Name |

tert-butyl-di(propan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23P/c1-8(2)11(9(3)4)10(5,6)7/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSMQSZDUXXYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339259 | |

| Record name | tert-Butyl(diisopropyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51567-05-6 | |

| Record name | tert-Butyl(diisopropyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyldiisopropylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that the trimerization reaction yields different product ratios depending on the phosphine ligand used. How does tert-butyl(diisopropyl)phosphine affect the product distribution compared to other ligands like triethylphosphine?

A1: The study by Binger et al. [] demonstrates that tert-butyl(diisopropyl)phosphine, when used as a ligand in nickel(0)-catalyzed methylenecyclopropane trimerization, leads to a significant increase in the formation of cyclic trimer 8. While triethylphosphine predominantly yields open-chained trimers 5 and 6, the bulkier tert-butyl(diisopropyl)phosphine shifts the selectivity towards the cyclic product. This suggests that the steric bulk of the phosphine ligand plays a crucial role in directing the reaction pathway towards specific trimer isomers. The researchers propose that the bulky substituents on the phosphine ligand influence the coordination environment around the nickel center, thereby affecting the stability and reactivity of the intermediates formed during the catalytic cycle.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.